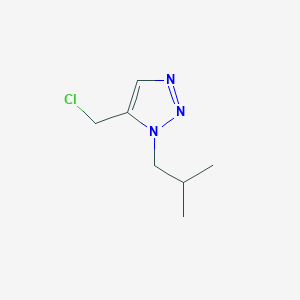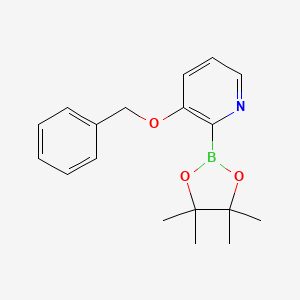
3-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: is an organic compound that features a pyridine ring substituted with a benzyloxy group and a boronate ester group. This compound is of interest in organic synthesis, particularly in the field of cross-coupling reactions, due to the presence of the boronate ester group which can participate in Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl alcohol reacts with a suitable leaving group on the pyridine ring.
Boronate Ester Formation: The boronate ester group is introduced through a reaction between the pyridine derivative and a boronic acid or boronic ester, often under palladium-catalyzed conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: The boronate ester group allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form a benzaldehyde or benzoic acid derivative. Reduction reactions can convert the benzyloxy group to a benzyl group.
Substitution Reactions: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl-substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to form biaryl compounds, which are important in pharmaceuticals and materials science.
Ligand Design: The compound can be used as a ligand in coordination chemistry.
Biology and Medicine:
Drug Development: Potential use in the synthesis of biologically active molecules.
Bioconjugation: The boronate ester group can form reversible covalent bonds with diols, useful in bioconjugation techniques.
Industry:
Materials Science: Used in the synthesis of organic electronic materials.
Catalysis: Employed in the development of new catalytic systems.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronate ester transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
3-(Benzyloxy)pyridine: Lacks the boronate ester group, limiting its use in cross-coupling reactions.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the benzyloxy group, which may affect its reactivity and applications.
Uniqueness: The combination of the benzyloxy group and the boronate ester group in 3-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine provides a unique reactivity profile, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C18H22BNO3 |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)16-15(11-8-12-20-16)21-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3 |
InChI Key |
RWWZRZRNXJFMPO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


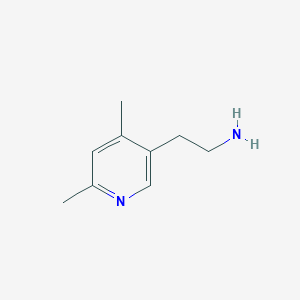
![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)

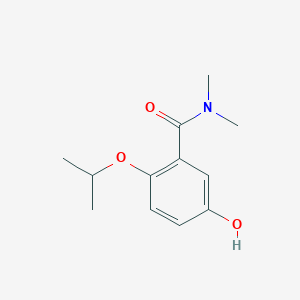
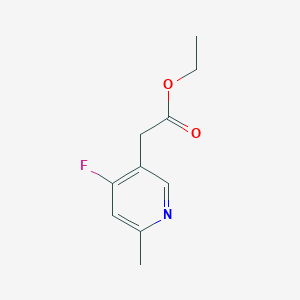

![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)

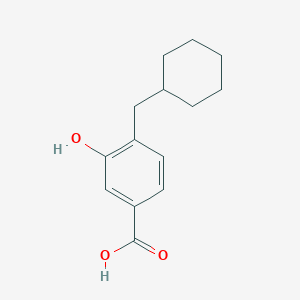

![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)
